Ormeloxifene

描述

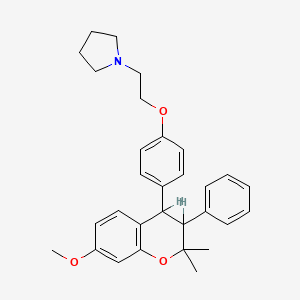

Structure

3D Structure

属性

IUPAC Name |

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860460 | |

| Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51423-20-2 | |

| Record name | Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC147956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action in Preclinical Models

Estrogen Receptor Modulation at the Molecular Level

As a member of the SERM class of compounds, ormeloxifene's primary mechanism involves its interaction with estrogen receptors (ERs), leading to tissue-specific agonist or antagonist effects patsnap.comnih.gov.

This compound interacts with both estrogen receptor subtypes, ERα and ERβ, though it demonstrates a notable preference for ERα. Competitive binding experiments using human recombinant receptors have shown that this compound has a higher relative binding affinity for ERα (8.8%) compared to ERβ (3%) nih.govnih.gov. This preferential binding is further quantified by its inhibition constant (Ki), which is lower for ERα (250 nM) than for ERβ (750 nM), indicating a higher binding affinity for the alpha subtype nih.gov.

Upon binding, this compound influences the receptor's ability to interact with estrogen response elements (EREs) on DNA. In uterine tissue extracts, this compound has been observed to promote the formation of ER-ERE complexes nih.gov. However, its metabolite, 7-hydroxy this compound, exhibits inhibitory effects on this complex formation, suggesting that the metabolite may be responsible for some of the compound's antagonistic actions by rendering the ER-ERE complexes transcriptionally less effective nih.gov. Unlike some other estrogen agonists and antagonists, this compound does not appear to compete with nonsteroidal estrogens like diethylstilbestrol or antagonists such as tamoxifen (B1202) or nafoxidene nih.gov.

Table 1: this compound Binding Affinity for Estrogen Receptor Subtypes

| Receptor Subtype | Relative Binding Affinity (%) | Inhibition Constant (Ki) |

|---|---|---|

| Estrogen Receptor α (ERα) | 8.8 | 250 nM |

| Estrogen Receptor β (ERβ) | 3.0 | 750 nM |

This compound's classification as a SERM stems from its differential activity in various tissues nih.govdrugbank.com. It typically exhibits anti-estrogenic effects in the uterus and breast, while demonstrating estrogenic activity in other tissues such as the bone, vagina, cardiovascular system, and central nervous system drugbank.comijrcog.orgresearchgate.net.

Anti-estrogenic Effects: In the uterus, this compound's antagonistic action is central to its contraceptive effect. It inhibits the proliferation of endometrial cells, preventing the uterine lining from becoming receptive to blastocyst implantation patsnap.comdrugbank.com. This creates an asynchrony between the embryo and the endometrium, leading to implantation failure nih.gov. Studies in immature rats showed that this compound was associated with a smaller increase in uterine weight compared to estradiol nih.gov. In breast cancer models, its anti-estrogenic role is considered a key component of its potential anti-cancer activity nih.gov.

Estrogenic Effects: In transient co-transfection assays in COS-1 cells using an ERE-luciferase reporter construct, this compound showed an estrogenic response at the transcriptional level via ERα nih.gov. Its estrogenic effects on bone are thought to stimulate the formation of new bone mass nih.gov. Similarly, it has estrogenic activity in the vagina and the cardiovascular system drugbank.comijrcog.org.

This compound can modulate the expression of estrogen receptors themselves, further influencing tissue response. In a study on rats during the period of uterine receptivity, this compound treatment was found to suppress the mRNA expression of ERα on day 5 post-coitum nih.gov. It also caused a decrease in ERα protein levels on the morning of day 5 nih.gov. This inhibitory effect on ERα expression was observed in all endometrial compartments, including the luminal epithelium, glandular epithelium, and stroma nih.gov. Conversely, ERβ mRNA and protein expression remained very low throughout the pre-implantation period in both control and this compound-treated groups, with immunostaining being undetectable nih.gov. In human endometrial biopsies from women using this compound, the compound caused an increase in epithelial ER expression nih.gov.

Estrogen Receptor-Independent Signaling Pathway Modulation

Beyond its direct effects on estrogen receptors, this compound has been shown to modulate other critical intracellular signaling pathways involved in cell proliferation, survival, and differentiation.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade for cell growth and survival that is often dysregulated in cancer nih.gov. Preclinical studies have demonstrated that this compound can inhibit this pathway in various cancer cell lines.

In cervical cancer cells, this compound treatment led to a marked decrease in the expression levels of PI3K and the phosphorylated, active form of Akt (pAkt) researchgate.net. This downregulation of the PI3K/Akt pathway is a key mechanism for its anti-cancer effects in this context researchgate.net. Similarly, in ovarian cancer cells, this compound induces autophagy-associated cell death, which is accompanied by a concomitant inhibition of the Akt/mTOR axis nih.gov. The anti-proliferative effect of this compound has also been reported to involve the modulation of the PI3K/mTOR pathway in head and neck squamous cell carcinoma cells researchgate.net.

Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Components in Cancer Cells

| Cancer Type | Pathway Component | Effect of this compound |

|---|---|---|

| Cervical Cancer | PI3K | Decreased expression |

| Cervical Cancer | pAkt (phosphorylated Akt) | Decreased expression |

| Ovarian Cancer | Akt/mTOR axis | Inhibition |

| Head and Neck Squamous Cell Carcinoma | PI3K/mTOR pathway | Modulation/Inhibition |

The Wnt/β-catenin signaling pathway plays a significant role in embryonic development and tissue homeostasis, and its aberrant activation is strongly linked to various cancers nih.govmdpi.com. This compound has been identified as an inhibitor of this pathway.

Molecular modeling studies suggest that this compound can dock with β-catenin, the central effector of the pathway nih.gov. Experimental evidence supports this, showing that this compound treatment effectively inhibits the protein levels and mRNA expression of total β-catenin in human hepatocellular carcinoma (HCC) cells researchgate.netutrgv.edu. Furthermore, it reduces the nuclear translocation of β-catenin, a critical step for its function as a transcriptional co-activator researchgate.netutrgv.edu. In prostate cancer cells, this compound treatment resulted in decreased expression of nuclear β-catenin and a corresponding increase in its cytoplasmic expression, effectively sequestering it from its site of action researchgate.net. This disruption of Wnt/β-catenin signaling is a key mechanism behind this compound's observed anticancer effects against HCC and prostate cancer researchgate.netutrgv.edu.

Sonic Hedgehog (SHH) Signaling Pathway Inhibition

In preclinical investigations, this compound has been identified as a potent inhibitor of the Sonic Hedgehog (SHH) signaling pathway, a critical network for cellular growth and differentiation. One study demonstrated that this compound's anticancer activity is partly achieved through the downregulation of the SHH ligand itself. This action initiates a cascade of inhibitory effects on key downstream components of the pathway. The targets suppressed by this compound include Smoothened (SMO), Patched (PTCH1/2), and the glioma-associated oncogene homolog (Gli-1) transcription factor, which is a principal effector of SHH signaling.

AMPKα Signaling Pathway Modulation

Based on available preclinical data, the modulation of the AMP-activated protein kinase alpha (AMPKα) signaling pathway is not prominently documented as a primary molecular mechanism of this compound. While this compound's effects on numerous other signaling cascades have been investigated, its direct interaction with or modulation of the AMPKα pathway is not substantially detailed in the current body of scientific literature.

Other Identified Molecular Targets and Their Interactions (e.g., NF-κB, MTA1)

This compound interacts with several other significant molecular targets, extending its mechanism of action beyond primary hormonal pathways.

Nuclear Factor-kappa B (NF-κB): this compound has been shown to inhibit the NF-κB signaling pathway. This inhibition occurs as a downstream consequence of its suppression of the Sonic Hedgehog (SHH) pathway. Additionally, as a selective estrogen receptor modulator (SERM), this compound's binding to the estrogen receptor (ER) can lead to a decrease in NF-κB's DNA-binding activity. This action subsequently inhibits NF-κB-mediated transcription of target genes, such as those encoding inflammatory cytokines.

Metastasis-Associated Protein 1 (MTA1): The interaction between this compound and MTA1 is understood to be indirect, mediated through the estrogen receptor. The estrogen receptor is essential for the transcriptional regulation mediated by MTA1. By modulating the estrogen receptor, this compound can interfere with MTA1's role in gene expression, which is often implicated in cancer progression and metastasis.

Cellular Process Regulation

Cell Cycle Progression Modulation

This compound exerts significant control over cellular proliferation by directly intervening in the cell cycle. Its primary effect is to halt the progression of cells through specific checkpoints, thereby preventing uncontrolled division.

A consistent finding across multiple preclinical studies is this compound's ability to induce cell cycle arrest, predominantly in the G0/G1 phase. This effect has been observed in a variety of cancer cell lines, including prostate, chronic myeloid leukemia, and endometrial cancer cells researchgate.netresearchgate.netnih.gov. By arresting cells in this resting or early growth phase, this compound prevents them from entering the S phase, where DNA synthesis occurs.

Furthermore, some studies have specifically identified the G1-S transition as a key checkpoint targeted by this compound. In cervical cancer cell models, treatment with this compound and its analogue, Br-ORM, resulted in a blockage of cell cycle progression at the G1-S boundary researchgate.netacs.org. This arrest prevents damaged or unwanted cells from replicating their DNA, a critical step in halting proliferation.

| Cell Line Type | Phase of Arrest | Reference |

|---|---|---|

| Prostate Cancer (PC3) | G0–G1 | researchgate.net |

| Chronic Myeloid Leukemia (K562) | G0–G1 | researchgate.net |

| Endometrial Cancer (Ishikawa) | G0/G1 | nih.gov |

| Cervical Cancer (Caski, SiHa) | G1-S Transition | researchgate.net |

| Breast Cancer (MCF-7, MDA MB-231) | G0/G1 | e-century.us |

The mechanism underlying this compound-induced cell cycle arrest involves the precise modulation of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). These proteins form complexes that drive the cell through the various phases of its cycle.

This compound has been shown to inhibit the activity of the Cyclin D1-CDK4 complex researchgate.netutrgv.edu. Cyclin D1 and its partner CDK4 are crucial for progression through the G1 phase. By inhibiting these proteins, this compound effectively puts a brake on the cell cycle machinery. In studies on prostate cancer cells, this compound treatment led to a marked inhibition of both Cyclin D1 and CDK4 utrgv.edu.

Similarly, the Cyclin E-CDK2 complex, which governs the transition from the G1 to the S phase, is another primary target. Research on cervical cancer cells demonstrated that this compound significantly decreased the expression of both Cyclin E and its catalytic partner, CDK2 researchgate.netresearchgate.net. This reduction prevents the phosphorylation of target proteins required for the initiation of DNA synthesis.

In addition to suppressing pro-proliferative cyclins and CDKs, this compound also induces the expression of CDK inhibitors. Specifically, it upregulates p21 and p27, which are proteins that bind to and inhibit the activity of CDK complexes, thereby reinforcing the cell cycle arrest researchgate.netutrgv.edu.

| Target Protein | Effect of this compound | Associated Cell Cycle Phase | Reference |

|---|---|---|---|

| Cyclin D1 | Inhibition/Downregulation | G1 | researchgate.netutrgv.edu |

| CDK4 | Inhibition | G1 | researchgate.netutrgv.edu |

| Cyclin E | Decreased Expression | G1-S Transition | researchgate.net |

| CDK2 | Decreased Expression | G1-S Transition | researchgate.net |

| p21 | Induction/Upregulation | G1 Arrest | researchgate.netutrgv.edu |

| p27 | Induction/Upregulation | G1 Arrest | researchgate.netutrgv.edu |

Modulation of Cell Cycle Regulatory Proteins (e.g., p21, p27, p53, c-myc)

This compound has been shown to influence the expression of key proteins that regulate the cell cycle, leading to cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.gov This effect is correlated with the enhanced expression of cyclin-dependent kinase (CDK) inhibitors p21Waf1/Cip1 and p27Kip1. nih.govnih.gov Studies have demonstrated that this compound treatment leads to the upregulation of p21 and p27 in prostate, ovarian, and breast cancer cells. nih.govnih.gov For instance, in prostate cancer cells, this compound induced cell cycle arrest in the G0-G1 phase through the induction of p21 and p27. nih.gov Similarly, in ovarian cancer cells, this compound treatment increased the expression of p21 and p27. nih.govnih.gov This upregulation of p21 has been observed in both p53-positive (MCF-7) and p53-negative (MDA-MB-231) breast cancer cell lines, suggesting that this compound can induce cell cycle arrest through both p53-dependent and independent pathways. nih.gov

Furthermore, this compound's impact on the cell cycle is also mediated by its modulation of p53 and c-myc. In ovarian cancer cells, this compound treatment was found to increase the phosphorylation of p53. nih.govnih.govresearchgate.net In triple-negative breast cancer cells, a combination treatment including this compound was effective in upregulating the expression of p53 and p21. explorationpub.com Conversely, this compound has been shown to inhibit the expression of the proto-oncogene c-myc. In chronic myeloid leukemia cells (K562), this compound was found to inhibit c-myc expression, contributing to the inhibition of cell proliferation. nih.gov

| Protein | Effect of this compound | Cancer Model | Reference |

|---|---|---|---|

| p21 | Upregulation/Induction | Prostate, Ovarian, Breast, Cervical, Triple-Negative Breast Cancer | nih.govnih.govnih.govexplorationpub.comresearchgate.net |

| p27 | Upregulation/Induction | Prostate, Ovarian, Head and Neck Cancer | nih.govnih.govnih.gov |

| p53 | Increased Phosphorylation/Upregulation | Ovarian, Triple-Negative Breast Cancer | nih.govnih.govresearchgate.netexplorationpub.com |

| c-myc | Inhibition of Expression | Chronic Myeloid Leukemia | nih.gov |

Apoptosis Induction Pathways

This compound's anti-cancer activity is significantly attributed to its ability to induce programmed cell death, or apoptosis, through multiple interconnected pathways.

A primary mechanism by which this compound induces apoptosis is through the activation of caspases, a family of proteases essential for programmed cell death. nih.gov Studies have shown that this compound treatment leads to the activation of initiator caspase-9 and executioner caspase-3. nih.gov In human endometrial cancer cells, the apoptotic process initiated by this compound was found to be inhibited by a pan-caspase inhibitor, z-VAD-fmk, confirming the caspase-dependent nature of the apoptosis. nih.gov Similarly, in human breast cancer cells (MCF-7 and MDA-MB-231), this compound was reported to induce caspase-dependent apoptosis. e-century.us The activation of caspase 3 has also been observed in head and neck squamous cell carcinoma (HNSCC) cell lines following this compound treatment. nih.gov

This compound has been demonstrated to induce apoptosis by disrupting the mitochondrial membrane potential (ΔΨm). nih.gov A loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. In breast cancer cell lines, this compound was found to depolarize the mitochondrial membrane potential at very low concentrations. nih.gov This effect has also been observed in ovarian cancer cells, where this compound treatment led to a significant decrease in mitochondrial membrane potential in a time and dose-dependent manner. researchgate.net This disruption of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. This compound treatment has been consistently shown to induce PARP cleavage in various cancer cell lines. nih.govnih.gov In human endometrial cancer cells, PARP cleavage was clearly observed following treatment with this compound. nih.gov Furthermore, a novel analogue of this compound, Bromo-ormeloxifene, also demonstrated increased apoptosis accompanied by enhanced PARP protein cleavage in cervical cancer cells. aacrjournals.orgutrgv.edu This cleavage of PARP is indicative of the execution phase of apoptosis and serves as a reliable marker for this compound-induced cell death.

| Pathway/Marker | Effect of this compound | Cancer Model | Reference |

|---|---|---|---|

| Caspase Activation | Activation of Caspase-3 and Caspase-9 | Endometrial, Breast, Head and Neck Cancer | nih.govnih.gove-century.us |

| Mitochondrial Membrane Potential | Depolarization/Decrease | Breast, Ovarian Cancer | nih.govresearchgate.net |

| PARP Cleavage | Induction | Endometrial, Cervical Cancer | nih.govnih.govaacrjournals.orgutrgv.edu |

Epithelial-Mesenchymal Transition (EMT) Inhibition

This compound has also been found to inhibit the epithelial-mesenchymal transition (EMT), a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and is crucial for cancer invasion and metastasis.

A key event in EMT is the "cadherin switch," which involves the downregulation of E-cadherin and the upregulation of N-cadherin. This compound has been shown to reverse this switch. In prostate cancer cells, this compound treatment induced the expression of E-cadherin while inhibiting the expression of N-cadherin. aacrjournals.org A similar effect was observed with a brominated analogue of this compound in cervical cancer cells, where it upregulated E-cadherin and repressed N-cadherin expression. nih.govresearchgate.net By modulating the expression of these critical adhesion molecules, this compound can inhibit the migratory and invasive potential of cancer cells, thereby suppressing metastasis. nih.govaacrjournals.org

| Adhesion Molecule | Effect of this compound | Cancer Model | Reference |

|---|---|---|---|

| E-cadherin | Upregulation/Induction | Prostate, Cervical Cancer | nih.govaacrjournals.orgresearchgate.net |

| N-cadherin | Downregulation/Repression | Prostate, Cervical Cancer | nih.govnih.govaacrjournals.orgresearchgate.net |

Modulation of Transcription Factors (e.g., Snail, Slug, Vimentin)

This compound has been shown to modulate key transcription factors involved in the epithelial-mesenchymal transition (EMT), a critical process in cell motility and invasion. In preclinical models, treatment with this compound has resulted in the marked inhibition of N-cadherin and Snail expression in prostate cancer cells. Concurrently, it has been observed to induce the expression of E-cadherin in certain prostate cancer cell lines.

Further investigations using breast cancer cell lines have demonstrated that this compound can inhibit the expression of transcription factors Snail and Slug. Additionally, it has been shown to suppress the expression of vimentin, a key mesenchymal marker that plays a role in metastasis. In studies involving a brominated analogue of this compound, Br-ORM, researchers observed a significant repression of N-cadherin, Vimentin, and Snail expression in cervical cancer cells. This analogue also demonstrated the ability to reduce the expression of Slug. These findings collectively suggest that this compound and its derivatives can interfere with the EMT process by downregulating critical transcription factors that promote a mesenchymal phenotype.

Below is a summary of the observed effects of this compound and its analogue on key EMT transcription factors in different cancer cell lines.

| Cell Line Type | Compound | Transcription Factor | Observed Effect |

| Prostate Cancer | This compound | Snail | Repression |

| Prostate Cancer | This compound | N-cadherin | Repression |

| Prostate Cancer | This compound | E-cadherin | Induction |

| Breast Cancer | This compound | Snail | Inhibition |

| Breast Cancer | This compound | Slug | Inhibition |

| Breast Cancer | This compound | Vimentin | Suppression |

| Cervical Cancer | Br-ORM | Snail | Repression |

| Cervical Cancer | Br-ORM | Slug | Repression |

| Cervical Cancer | Br-ORM | Vimentin | Repression |

| Cervical Cancer | Br-ORM | N-cadherin | Repression |

Matrix Metalloproteinase (MMP) Activity Modulation

The modulation of matrix metalloproteinase (MMP) activity is another significant aspect of this compound's molecular action observed in preclinical studies. MMPs are enzymes that degrade the extracellular matrix, facilitating cell invasion and metastasis.

In prostate cancer cells, treatment with this compound has been shown to affect the expression of MMP-2 and MMP-3. Similarly, in cervical cancer models, a brominated analogue of this compound, Br-ORM, has demonstrated the ability to repress the expression of MMP-2 and MMP-9. This suggests that this compound can potentially hinder the breakdown of the extracellular matrix, a crucial step in tumor progression.

The table below details the preclinical findings on the modulation of specific MMPs by this compound and its analogue.

| Cancer Model | Compound | MMP Affected | Effect |

| Prostate Cancer | This compound | MMP-2, MMP-3 | Modulation of Expression |

| Cervical Cancer | Br-ORM | MMP-2, MMP-9 | Repression of Expression |

Antioxidant Activity Investigations in Vitro

In vitro studies have been conducted to evaluate the antioxidant potential of this compound. ijbcp.com These investigations have utilized assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) synthase assay to determine its free radical scavenging capabilities. ijbcp.comijbcp.com

The results from these studies indicate that this compound possesses significant antioxidant activity. ijbcp.com The free radical scavenging activity was observed to be concentration-dependent, with higher concentrations of this compound exhibiting increased scavenging effects in the DPPH assay. ijbcp.comijbcp.com For instance, at a concentration of 100µg/ml, this compound showed a 22% free radical scavenging activity, which increased to 27% at a concentration of 1000µg/ml in the DPPH assay. ijbcp.comijbcp.com In the NO synthase assay, the scavenging activity was 3% at 100µg/ml and rose to 11% at 1000µg/ml. ijbcp.comijbcp.com These findings suggest that this compound is a potent antioxidant in in vitro settings. ijbcp.comijbcp.com

The following table summarizes the in vitro antioxidant activity of this compound at different concentrations.

| Assay | Concentration (µg/ml) | Free Radical Scavenging Activity (%) |

| DPPH Assay | 100 | 22 |

| DPPH Assay | 1000 | 27 |

| NO Synthase Assay | 100 | 3 |

| NO Synthase Assay | 1000 | 11 |

Gene Expression Profiling and Proteomic Analysis in Response to this compound

Gene expression and proteomic analyses have provided broader insights into the cellular response to this compound. In chronic myeloid leukemia cells, proteomic analysis using 2-D gel electrophoresis and mass spectrometry revealed that a significant percentage of differentially expressed proteins following this compound treatment were involved in apoptosis and cell-cycle pathways. This study also highlighted this compound's ability to upregulate p21 expression and inhibit c-myc expression.

In cervical cancer cells, this compound has been found to significantly decrease the expression of Cyclin E and Cdk2, while increasing the expression of p21. Furthermore, it has been shown to modulate the PI3K/Akt cell survival pathway.

MicroRNA sequencing analysis in rat uterine tissue identified 168 differentially expressed miRNAs in response to this compound. Notably, miR-140 expression was elevated. Subsequent investigations confirmed that this compound treatment led to the upregulation of miR-140 and a corresponding downregulation of its target, insulin-like growth factor 1 receptor (IGF1R), as well as the downstream effectors integrin β3 and FAK.

In Vitro Cell Culture Studies

In vitro studies using various cancer cell lines have been fundamental in characterizing the direct effects of this compound on cancer cell behavior and identifying the signaling pathways it modulates.

The antiproliferative effects of this compound and its derivatives have been extensively evaluated using tetrazolium-based colorimetric assays like MTT and MTS, which measure cell viability by assessing mitochondrial metabolic activity.

In human cervical cancer cell lines, this compound treatment has been shown to significantly inhibit cell proliferation. e-century.us Studies on HeLa cells demonstrated a dose-dependent decrease in cell viability after 48 hours of treatment. e-century.us Similarly, an MTS assay performed on CaSki and SiHa cervical cancer cells treated with a brominated analogue of this compound, Br-ORM, also showed suppressed cell viability in a dose-dependent manner, with an IC50 (half-maximal inhibitory concentration) between 15–20 μM. acs.org

The effect has also been observed in pancreatic ductal adenocarcinoma (PDAC) cells. This compound was found to have an anticancer effect on all tested PDAC cell lines, including BxPC-3, Panc-1, AsPC-1, MiaPaca, and HPAF-II. aacrjournals.org Real-time cell analysis using the xCELLigence system confirmed these findings, showing that this compound significantly reduced the baseline cell index, which is proportional to the number of viable cells. aacrjournals.orgnih.gov Nanoformulations of this compound, such as those using Pluronic polymers or poly(lactic-co-glycolic acid) (PLGA), have exhibited enhanced cytotoxic effects compared to free this compound in pancreatic and cervical cancer cells, attributed to greater cellular uptake of the nanoformulations. acs.orgdovepress.com

In prostate cancer (PrCa) cells (PC3 and DU145), MTS assays revealed that this compound treatment reduced cell viability in a dose-dependent fashion. nih.gov These results were further substantiated by real-time growth kinetic assays, which demonstrated a dose-dependent reduction in the cell index. nih.govdovepress.com

| Cell Line(s) | Cancer Type | Assay | Key Finding | Citation(s) |

| HeLa | Cervical | MTT | Significantly decreased cell viability at 10 and 20 μM. | e-century.us |

| CaSki, SiHa | Cervical | MTS | Br-ORM suppressed viability with an IC50 of 15-20 μM. | acs.org |

| Caski, SiHa | Cervical | MTS, xCELLigence | PLGA-ORM nanoformulation showed enhanced anti-proliferative efficacy compared to free this compound. | dovepress.com |

| BxPC-3, Panc-1, AsPC-1, MiaPaca, HPAF-II | Pancreatic | MTT, xCELLigence | This compound treatment suppressed tumorigenic features and reduced the baseline cell index. | aacrjournals.org |

| MiaPaCa, HPAF-II | Pancreatic | Cell Proliferation Assay | Pluronic-ormeloxifene nanoformulations decreased cellular proliferation. | acs.org |

| PC3, DU145 | Prostate | MTS, xCELLigence | Dose-dependent reduction in cell viability and cell index. | nih.gov |

Colony formation assays, which assess the ability of a single cell to undergo unlimited division and form a colony, have been used to determine the long-term inhibitory effects of this compound on cancer cell survival.

Studies have consistently shown that this compound and its nanoformulations significantly inhibit the clonogenic potential of various cancer cells. In pancreatic cancer, this compound treatment resulted in a decreased number of colonies in BxPC-3, Panc-1, AsPC-1, MiaPaca, and HPAF-II cells. aacrjournals.org Nanoformulations of this compound, including PLGA-based and Pluronic polymer-based nanoparticles, demonstrated a greater inhibitory effect on the clonogenicity of pancreatic and cervical cancer cell lines when compared to the free drug. acs.orgdovepress.comnih.gov

Similar results were observed in prostate cancer cells. This compound treatment inhibited the clonogenic potential of PC3, DU145, and C4-2 cells in a dose-dependent manner. nih.gov In cervical cancer, both this compound and its analogue, Br-ORM, effectively reduced the colony-forming ability of CaSki and SiHa cells. acs.orguthsc.edu

| Cell Line(s) | Cancer Type | Treatment | Key Finding | Citation(s) |

| MiaPaCa | Pancreatic | This compound Nanoformulations (ORMNFs) | ORMNFs significantly inhibited clonogenicity compared to free this compound. | acs.org |

| BxPC-3, Panc-1, AsPC-1, MiaPaca, HPAF-II | Pancreatic | This compound | Inhibited the clonogenic potential as evidenced by a decreased number of colonies. | aacrjournals.org |

| Various Pancreatic Cancer Cells | Pancreatic | PLGA-ORM NPs | Inhibited the ability of cells to form colonies. | nih.gov |

| PC3, DU145, C4-2 | Prostate | This compound | Inhibited clonogenic potential in a dose-dependent manner. | nih.gov |

| CaSki, SiHa | Cervical | Br-ORM | Suppressed the clonogenic potential of cervical cancer cells. | acs.org |

| Caski, SiHa | Cervical | PLGA-ORM | PLGA-ORM had a more dramatic inhibitory effect on clonogenic potential than free this compound. | dovepress.com |

The potential of this compound to inhibit metastasis has been investigated through assays that measure cell migration and invasion, critical steps in the metastatic cascade. These methods include the wound healing assay, which measures the collective migration of a sheet of cells, and transwell-based assays (e.g., Boyden chamber, Matrigel invasion assay) that assess the movement of cells through a membrane, with or without an extracellular matrix barrier. nih.govucsf.edufrontiersin.org

In pancreatic cancer cells, this compound was found to inhibit cellular motility and invasion. aacrjournals.org The inhibition of migratory ability was demonstrated using wound-healing assays, while the reduction in invasion was shown via Matrigel invasion assays. aacrjournals.orgresearchgate.net These results were further confirmed using the xCELLigence system, which provides real-time monitoring of cell migration and invasion. aacrjournals.org

Studies in prostate cancer have also shown that this compound effectively inhibits the metastatic potential of cancer cells. aacrjournals.org Using Boyden chamber assays, this compound treatment was shown to inhibit both the invasion (through a Matrigel-coated membrane) and migration of PC3 and C4-2 cells. aacrjournals.org The xCELLigence system corroborated these findings, showing a dose-dependent decrease in real-time invasion and migration of PC3 cells following this compound treatment. aacrjournals.org Furthermore, mechanistic investigations revealed that this compound's inhibitory effects on migration and invasion are linked to the suppression of the epithelial-to-mesenchymal transition (EMT) process. nih.gov

| Cell Line(s) | Cancer Type | Assay(s) | Key Finding | Citation(s) |

| PDAC cells (BxPC-3, etc.) | Pancreatic | Wound Healing, Matrigel Invasion, xCELLigence | This compound inhibited cellular motility, migration, and invasion. | aacrjournals.orgresearchgate.net |

| PC3, C4-2 | Prostate | Boyden Chamber (Migration & Invasion), xCELLigence | This compound treatment effectively inhibited both invasion and migration. | aacrjournals.org |

To understand the molecular interactions of this compound, receptor binding and reporter gene assays have been employed. These assays help determine the affinity of a compound for specific receptors and its subsequent effect on gene transcription.

A study investigating the interaction of this compound with estrogen receptor (ER) subtypes α and β used competitive binding experiments with human recombinant receptors. The results showed that this compound interacts with both ER subtypes, but with a higher relative binding affinity and selectivity for ERα (8.8%) compared to ERβ (3%). The inhibitory constant (Ki), which reflects binding affinity, was lower for ERα (250 nM) than for ERβ (750 nM), indicating a stronger affinity for ERα. nih.gov

Transient co-transfection assays in COS-1 cells using an estrogen response element (ERE)-luciferase reporter construct were performed to assess transcriptional activation. These experiments revealed that this compound itself exhibited an estrogenic response at ERα at the transcriptional level. nih.gov In contrast, its 7-hydroxy derivative was found to be a potent antiestrogen. nih.gov

In pancreatic cancer cells (BxPC-3 and Panc-1), a dual-luciferase reporter assay was used to investigate the effect of this compound on the transcriptional activity of Gli-1 and NF-κB, key components of the Sonic Hedgehog (SHH) and NF-κB signaling pathways, respectively. The study found that this compound treatment inhibited the transcriptional activity of these oncogenic factors. aacrjournals.org

| Assay Type | System/Cell Line | Target | Key Finding | Citation(s) |

| Competitive Receptor Binding | Human recombinant ERα, ERβ | ERα, ERβ | This compound binds to both ERα and ERβ, with higher affinity for ERα (Ki = 250 nM vs. 750 nM for ERβ). | nih.gov |

| Reporter Gene Assay (ERE-luciferase) | COS-1 cells | Estrogen Response Element (ERE) | This compound showed an estrogenic response, while its 7-hydroxy derivative was a potent antiestrogen. | nih.gov |

| Dual-Luciferase Reporter Assay | BxPC-3, Panc-1 cells | Gli-1, NF-κB | This compound inhibited the transcriptional activity of Gli-1 and NF-κB. | aacrjournals.org |

For this compound to exert its intracellular effects, it must be efficiently taken up by target cells. The development of nanoformulations aims to improve this process. Cellular uptake studies, often using fluorescence microscopy, flow cytometry, and transmission electron microscopy (TEM), have been conducted to evaluate and quantify the internalization of this compound nanoformulations.

Studies on poly(lactic-co-glycolic acid) (PLGA)-based this compound nanoparticles (PLGA-ORM NPs) have demonstrated their efficient uptake into cancer cells. nih.govnih.gov To visualize uptake, PLGA-ORM NPs were co-loaded with a fluorescent dye (6-coumarin), and confocal microscopy showed that the nanoparticles efficiently internalized and were distributed within HPAF-II pancreatic cancer cells. nih.gov These studies also suggest that PLGA-ORM NPs can escape lysosomal degradation, allowing for effective endosomal release of the drug into the cytosol. nih.govnih.gov

In cervical cancer cell lines (Caski and SiHa), the uptake of PLGA-ORM was found to be dose, time, and energy-dependent, occurring through endocytosis-mediated pathways. uthsc.eduaacrjournals.org Similarly, nanoformulations developed using Pluronic polymers (F127 and F68) also showed enhanced cellular uptake in pancreatic cancer cells, leading to greater intracellular availability of this compound and consequently improved anticancer activity compared to the free drug. acs.org

Animal Model Studies for Mechanism Elucidation

In vivo animal models, primarily xenograft models where human cancer cells are implanted into immunocompromised mice, are crucial for validating in vitro findings and understanding the mechanistic effects of this compound in a complex biological system.

In a prostate cancer xenograft model, administration of this compound led to a significant regression in tumor growth. nih.gov Crucially, immunohistochemical analysis of the excised tumor tissues confirmed the molecular effects observed in vitro. These effects included the inhibition of the Wnt/β-catenin signaling pathway and the suppression of proteins involved in the epithelial-to-mesenchymal transition (EMT), such as N-cadherin, Slug, and Snail. nih.gov

For pancreatic cancer, a BxPC-3 xenograft mouse model was used to evaluate a PLGA-ormeloxifene nanoparticle formulation. The results showed that the nanoformulation suppressed pancreatic tumor growth by inhibiting Akt phosphorylation and reducing the expression of several key proteins involved in cancer progression, including MUC1, HER2, PCNA, CK19, and CD31. nih.govnih.gov Another study in a pancreatic cancer model demonstrated that this compound inhibits the Sonic Hedgehog (SHH) signaling pathway. aacrjournals.org

In an orthotopic mouse model of cervical cancer, a brominated analogue of this compound (Br-ORM) was shown to inhibit tumor growth. Analysis of the excised xenograft tumors revealed a downregulation of β-catenin and other EMT-related markers, corroborating the in vitro mechanistic findings. acs.org Similarly, a PLGA-ormeloxifene nanoformulation showed improved inhibitory effects on tumor growth compared to free this compound in a cervical cancer mouse model. uthsc.edu

Studies in rat models have also provided mechanistic insights. In a monocrotaline-induced pulmonary hypertension model, this compound treatment was found to improve the NOX4/HO-1 axis and had a positive effect on mitochondrial biogenesis. researchgate.net

Preclinical Pharmacological Investigations

Xenograft Models in Oncology Research

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research, providing a means to evaluate the in vivo efficacy of potential anticancer agents. The following sections detail the investigation of ormeloxifene in various cancer-specific xenograft models.

Early clinical observations noted that this compound demonstrated therapeutic potential in patients with advanced breast cancer. utrgv.edu Subsequent preclinical studies using xenograft models have sought to elucidate the mechanisms and efficacy of this compound in a more controlled setting. In vivo studies have examined the effect of this compound in models such as the 7,12-dimethylbenz-[a]anthracene (DMBA)-induced rat mammary tumor model. altogenlabs.com Research has shown that this compound can inhibit the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. altogenlabs.com

| Breast Cancer Xenograft Model Research Findings | |

| Model System | 7,12-dimethylbenz-[a]anthracene (DMBA)-induced rat mammary tumor model |

| Cell Lines Investigated | MCF-7 (ER+), MDA-MB-231 (ER-) altogenlabs.com |

| Key Findings | This compound inhibited cell proliferation in both ER+ and ER- cell lines. altogenlabs.com It was observed to be more effective against ER(+) MCF-7 cells. altogenlabs.com The compound was found to induce apoptosis at low concentrations by depolarizing the mitochondrial membrane potential. altogenlabs.com |

The efficacy of this compound has been evaluated in xenograft models of prostate cancer, particularly those representing advanced, hormone-refractory stages of the disease. In these studies, athymic nude mice are typically used as hosts for the subcutaneous implantation of human prostate cancer cells.

Research has demonstrated that this compound can significantly regress prostate tumor growth in xenograft mouse models. mdpi.commdpi.com These effects are linked to its ability to inhibit key signaling pathways involved in tumor progression and metastasis, such as the Wnt/β-catenin pathway and the epithelial-to-mesenchymal transition (EMT) process. mdpi.com In a xenograft model using PC3 cells, intraperitoneal administration of this compound led to a significant reduction in tumor growth. mdpi.commdpi.com Further investigations in xenograft models derived from C4-2 cells, which are androgen-refractory but androgen receptor (AR) positive, showed that this compound could inhibit tumor growth by repressing β-catenin-mediated activation of AR signaling. researchgate.net

| Prostate Cancer Xenograft Model Research Findings | |

| Model System | Athymic nude mice with subcutaneous xenografts mdpi.commdpi.com |

| Cell Lines Investigated | PC3 (androgen-refractory) mdpi.commdpi.commdpi.com, DU145 (androgen-refractory) mdpi.com, C4-2 (androgen-refractory, AR-positive) researchgate.net |

| Key Findings | - Significantly regressed prostate tumor growth. mdpi.commdpi.com - Inhibited epithelial-to-mesenchymal transition (EMT). mdpi.com - Degraded β-catenin and inhibited its transcriptional activity. mdpi.commdpi.com - Inhibited androgen receptor (AR) signaling in androgen-refractory models. researchgate.net - Decreased both cytoplasmic and nuclear β-catenin expression in excised tumor tissues. mdpi.commdpi.com |

This compound has been investigated for its therapeutic potential in ovarian cancer, with a particular focus on cisplatin-resistant strains, which represent a significant clinical challenge. Preclinical murine xenograft models have been utilized to assess its anti-tumor and anti-metastatic effects.

In a xenograft model using cisplatin-resistant A2780-CP cells, this compound treatment resulted in a significant reduction in tumorigenesis and metastasis. utrgv.eduresearchgate.net Mice treated with this compound showed a marked decrease in the number of tumors and metastases compared to the vehicle-treated control group. These in vivo findings are supported by in vitro data showing that this compound inhibits cell growth and induces apoptosis in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines. utrgv.edu The molecular mechanisms implicated include the modulation of cell cycle proteins and the induction of the intrinsic apoptotic pathway. researchgate.net

| Ovarian Cancer Xenograft Model Research Findings | |

| Model System | Preclinical murine ovarian cancer xenograft model utrgv.edu |

| Cell Lines Investigated | A2780-CP (cisplatin-resistant) utrgv.edu, A2780 (cisplatin-sensitive) researchgate.net, SKOV-3 (cisplatin-resistant) researchgate.net |

| Key Findings | - Significantly reduced tumorigenesis and metastasis in a cisplatin-resistant xenograft model. utrgv.eduresearchgate.net - Inhibited the growth of both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells. utrgv.edu - Induced apoptosis and modulated cell cycle regulatory proteins. utrgv.eduresearchgate.net - Decreased Akt phosphorylation and increased p53 phosphorylation. utrgv.eduresearchgate.net |

The anticancer activity of this compound and its derivatives has been explored in orthotopic xenograft models of cervical cancer. These models, which involve implanting cancer cells directly into the cervix of immunodeficient mice, more closely mimic the natural tumor microenvironment.

| Cervical Cancer Xenograft Model Research Findings | |

| Model System | Orthotopic cervical cancer xenograft mouse model |

| Cell Lines Investigated | CaSki (HPV-16 positive), SiHa (HPV-16 positive) |

| Key Findings | - This compound: Showed a marked reduction in tumor volume and weight and increased overall life expectancy. - Bromo-ormeloxifene (Br-ORM): Effectively inhibited tumor growth. Repressed epithelial-mesenchymal transition (EMT) by downregulating β-catenin, Vimentin, Snail, N-cadherin, MMP-2, and MMP-9, while upregulating E-cadherin. |

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma that contributes to chemoresistance. Xenograft models have been instrumental in investigating therapies that can modulate this tumor microenvironment.

This compound has been shown to possess anti-tumorigenic effects in pancreatic cancer xenograft models, both alone and in combination with standard chemotherapy agents like gemcitabine. In a xenograft model using BxPC-3 cells, this compound treatment disrupted the fibrotic stroma of the tumors and inhibited proliferating stellate and myeloid cells. When combined with gemcitabine, this compound significantly decreased tumor size and inhibited metastasis. The underlying mechanism involves the downregulation of the Sonic hedgehog (SHH) signaling pathway. Nanoformulations of this compound, such as PLGA-ORM NPs, have also demonstrated remarkable anti-cancer potential in xenograft models, leading to suppressed tumor growth and increased animal survival.

| Pancreatic Cancer Xenograft Model Research Findings | |

| Model System | Subcutaneous and intraperitoneal murine xenograft models |

| Cell Lines Investigated | BxPC-3, Panc-1, HPAF-II, AsPC-1, MiaPaca |

| Key Findings | - Disrupted the tumor stroma and inhibited stromal cell proliferation. - Potentiated the anti-tumor effect of gemcitabine, leading to decreased tumor size and metastasis. - Downregulated the Sonic hedgehog (SHH) signaling pathway (Gli-1, SMO, PTCH1/2). - A nanoparticle formulation (PLGA-ORM) suppressed tumor growth and increased survival in a BxPC-3 xenograft model. |

Based on the conducted searches, no specific preclinical studies utilizing this compound in hepatocellular carcinoma xenograft models were identified. While the therapeutic potential of this compound has been investigated in vitro using human hepatocellular carcinoma cell lines like SK-Hep-1, Hep3B, and C3A, demonstrating suppression of proliferation, migration, and invasion, corresponding in vivo xenograft data is not available in the reviewed literature.

Xenograft Models in Oncology Research

Head and Neck Cancer Models

Preclinical research indicates that this compound possesses anti-cancer properties in the context of head and neck squamous cell carcinoma (HNSCC). nih.gov In vitro studies have shown that this compound effectively inhibits the growth of various HNSCC cell lines. nih.gov The mechanism behind this inhibition involves the induction of apoptotic cell death, which is mediated through the activation of Caspase 3. nih.gov

This compound's anti-proliferative action is linked to its ability to modulate key signaling pathways. nih.govresearchgate.net Research demonstrates that it inhibits the phosphorylation of AKT, a critical protein in cell survival pathways. nih.gov This action leads to the attenuation of downstream signaling cascades, including the AKT/mTOR and STAT3 pathways. nih.gov Furthermore, this compound treatment has been observed to enhance the expression of cell cycle regulatory proteins p21 and p27. nih.govresearchgate.net The upregulation of these proteins contributes to the stalling of cell cycle progression, thereby inhibiting cell proliferation and survival, and promoting apoptosis in HNSCC cells. nih.gov The anti-proliferative effects are also attributed to the modulation of the PI3K/mTOR pathway, which inhibits the colony-forming efficiency of HNSCC cells. researchgate.netexplorationpub.com While the role of the estrogen receptor (ER) in HNSCC is still under investigation, this compound appears to exert its cytotoxic effects through both ER-dependent and independent mechanisms. nih.gov

Table 1: Preclinical Findings for this compound in Head and Neck Cancer Models

| Model System | Key Pathway(s) Modulated | Observed Effects | Reference |

|---|---|---|---|

| HNSCC Cell Lines | PI3K/AKT/mTOR | Inhibition of cell proliferation; Inhibition of colony forming efficiency. | nih.govresearchgate.netexplorationpub.com |

| HNSCC Cell Lines | STAT3 Signaling | Attenuation of signaling cascade. | nih.gov |

| HNSCC Cell Lines | Apoptosis Pathway | Induction of apoptosis via Caspase 3 activation. | nih.gov |

| HNSCC Cell Lines | Cell Cycle Regulation | Upregulation of p21 and p27 proteins, leading to cell cycle arrest. | nih.govresearchgate.net |

Reproductive System Models

This compound's activity as a selective estrogen receptor modulator (SERM) has been extensively studied in various models of the reproductive system, where it exhibits tissue-specific effects. kup.atdrugbank.comwikipedia.org

In the context of contraception, this compound demonstrates potent anti-estrogenic activity in the uterus. nih.govwikipedia.org Its primary mechanism involves the suppression of endometrial proliferation and decidualization, which creates an asynchrony in the menstrual cycle between ovulation and the development of the uterine lining. nih.govwikipedia.org This disruption inhibits endometrial receptivity to blastocyst signals, thereby preventing embryonic implantation. drugbank.com In rat models, this effect has been linked to the induction of miR-140 and the targeting of the insulin-like growth factor 1 receptor (IGF-1R) in the uterus. mdpi.com

Regarding uterine fibroids, also known as leiomyomas, preclinical studies on other SERMs like tamoxifen (B1202) and raloxifene (B1678788) in rats have shown a reduction in myoma size. avensonline.orgavensonline.org For this compound, investigations suggest it primarily prevents the further growth of existing fibroids and significantly reduces associated menstrual blood loss by decreasing endometrial thickness. avensonline.orgavensonline.org However, a significant reduction in the actual fibroid volume has not been consistently observed in short-term studies. avensonline.orggynaecologyjournal.com

In oncology models of the reproductive system, this compound shows significant anti-cancer activity. In ovarian cancer models, it inhibits the growth of both chemotherapy-sensitive (A2780) and chemotherapy-resistant (A2780-CP, SKOV-3) cell lines. researchgate.netnih.gov The mechanism involves inducing apoptosis, arresting the cell cycle, decreasing Akt phosphorylation, and increasing the expression of cell cycle inhibitors p21 and p27. nih.gov In cervical cancer models, this compound attenuates tumorigenic properties by arresting the cell cycle at the G1-S transition and inducing apoptosis through the inhibition of PI3K and Akt phosphorylation. researchgate.net

Table 2: Preclinical Findings for this compound in Reproductive System Models

| Model/Target | Key Pathway(s)/Mechanism | Observed Effects | Reference |

|---|---|---|---|

| Endometrium (Contraception) | Anti-estrogenic; Suppression of endometrial proliferation; Induction of miR-140; Targeting of IGF-1R. | Inhibition of embryo implantation. | nih.govdrugbank.comwikipedia.orgmdpi.com |

| Uterine Fibroids (Leiomyoma) | Anti-estrogenic on endometrium. | Prevention of tumor growth; Reduction in endometrial thickness and blood loss. | avensonline.orgavensonline.orggynaecologyjournal.com |

| Ovarian Cancer Cells (A2780, A2780-CP, SKOV-3) | Inhibition of Akt phosphorylation; Upregulation of p21/p27. | Inhibition of cell growth; Induction of apoptosis; Cell cycle arrest. | researchgate.netnih.gov |

| Cervical Cancer Cells | Inhibition of PI3K/Akt phosphorylation. | Inhibition of tumorigenesis; Cell cycle arrest at G1-S transition; Induction of apoptosis. | researchgate.net |

Bone Metabolism Research Models

In preclinical models related to bone, this compound consistently demonstrates an estrogen-agonist effect, suggesting a protective role in bone metabolism. nih.govkup.atdrugbank.comwikipedia.org This activity has been particularly noted in the context of estrogen-deficiency induced bone loss. researchgate.net

In vivo studies using ovariectomized rats, a standard model for postmenopausal osteoporosis, have shown that this compound prevents bone loss. researchgate.netnih.gov It effectively inhibits the ovariectomy-induced increase in serum markers of bone turnover, such as total and bone-specific alkaline phosphatase and osteocalcin, and prevents a decrease in bone mineral density (BMD). nih.gov

The cellular mechanism for this bone-protective effect involves the inhibition of osteoclastogenesis—the formation of bone-resorbing cells called osteoclasts. researchgate.netdntb.gov.ua this compound has been found to inhibit osteoclast formation in murine macrophage cell lines (RAW264.7). dntb.gov.ua This inhibition is achieved by targeting the signaling pathways induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL). dntb.gov.ua Specifically, this compound abolishes the RANKL-induced generation of reactive oxygen species (ROS). dntb.gov.uamdpi.com The suppression of ROS, in turn, prevents the activation of key MAPKs, namely ERK and JNK. dntb.gov.uamdpi.com This cascade of events ultimately affects the activation of essential transcription factors for osteoclast differentiation, such as AP-1 and NF-κB. dntb.gov.ua Additionally, this compound is reported to induce the apoptosis of osteoclasts, partly through the upregulation of Transforming growth factor-beta 3 (TGF-β3) expression in rats. researchgate.net

Table 3: Preclinical Findings for this compound in Bone Metabolism Models

| Model System | Key Pathway(s)/Mechanism | Observed Effects | Reference |

|---|---|---|---|

| Ovariectomized Rats | Estrogen-agonist activity. | Prevention of bone loss; Maintained Bone Mineral Density (BMD); Inhibition of bone turnover markers. | researchgate.netnih.gov |

| Murine Macrophage Cells (RAW264.7) | Inhibition of RANKL-induced ROS generation; Suppression of ERK and JNK activation. | Inhibition of osteoclast differentiation. | dntb.gov.uamdpi.com |

| Murine Macrophage Cells (RAW264.7) | Inhibition of AP-1 and NF-κB transcription factors. | Suppression of osteoclastogenesis. | dntb.gov.ua |

| Rat Models | Upregulation of TGF-β3 expression. | Induction of osteoclast apoptosis. | researchgate.net |

Pulmonary Hypertension Research Models

Recent preclinical investigations have explored the therapeutic potential of this compound in models of pulmonary hypertension (PH). researchgate.netnih.gov These studies suggest a protective role for the compound, primarily linked to its ability to modulate local estrogen synthesis and combat inflammation and oxidative stress within the pulmonary vasculature. researchgate.netnih.gov

In vitro experiments using human pulmonary arterial smooth muscle cells (HPASMCs) and in vivo rat models of PH induced by either hypoxia or monocrotaline (B1676716) were conducted. nih.gov The research found that hypoxic conditions led to a dysregulation of the 17β-hydroxysteroid dehydrogenase (17βHSD) enzymes, which resulted in reduced production of protective 17β-estradiol in the pulmonary artery cells. nih.gov

This compound treatment was shown to attenuate the pathological effects in both the hypoxia and monocrotaline-induced PH models. researchgate.netnih.gov A key mechanism was its ability to improve the synthesis of 17β-estradiol within the pulmonary tissue. researchgate.netnih.gov This localized estrogenic effect contributed to the alleviation of PH symptoms. Furthermore, this compound treatment led to a decrease in cardiac hypertrophy and right ventricular remodeling, which are critical complications of progressive PH. researchgate.netnih.gov The protective action of this compound is also attributed to its ability to alleviate inflammation and positively modulate the NOX4/HO1/Nrf/PPARγ/PGC-1α signaling axis, which is involved in oxidative stress and mitochondrial biogenesis. researchgate.netnih.gov

Table 4: Preclinical Findings for this compound in Pulmonary Hypertension Models

| Model System | Key Pathway(s)/Mechanism | Observed Effects | Reference |

|---|---|---|---|

| HPASMCs and Rat Models (Hypoxia, Monocrotaline) | Improved pulmonary 17β-estradiol synthesis via 17βHSD modulation. | Attenuation of PH; Decreased cardiac hypertrophy and right ventricular remodeling. | researchgate.netnih.gov |

| Rat Models (Hypoxia, Monocrotaline) | Modulation of NOX4/HO1/Nrf/PPARγ/PGC-1α axis. | Alleviation of inflammation and oxidative stress. | researchgate.netnih.gov |

| Rat Models (Monocrotaline) | Improvement of NOX4/HO1 axis. | Positive effects on mitochondrial biogenesis. | researchgate.net |

Synthetic Strategies and Structural Modification Research

Medicinal Chemistry Approaches to Ormeloxifene Analogues

The quest to refine the therapeutic profile of this compound has led to the design and synthesis of a variety of analogues. These efforts are guided by a deep understanding of its structure-activity relationships.

A notable advancement in the medicinal chemistry of this compound is the synthesis of its brominated analogue, Brominated-Ormeloxifene (Br-ORM). acs.orgnih.gov The rationale behind this modification stems from molecular modeling studies suggesting that the addition of a bromine atom could enhance the binding affinity of the molecule to specific biological targets. acs.orgresearchgate.netutrgv.edunih.gov The synthesis of Br-ORM involves a multi-step process that has been adapted from previously established methods. acs.org This process includes nucleophilic addition-elimination, hydrolysis, and alkylation to yield the final brominated compound. acs.org The successful synthesis and characterization of Br-ORM, confirmed by techniques such as NMR and FTIR, have opened new avenues for investigating its biological properties. acs.orgresearchgate.netutrgv.edu Research has shown that Br-ORM can effectively inhibit tumorigenic features in cancer cells, including cell proliferation and colony-forming ability, and induce apoptosis. acs.orgresearchgate.netnih.gov

Structure-Activity Relationship (SAR) studies have been pivotal in understanding how the chemical structure of this compound and its analogues correlates with their biological activity. taylorandfrancis.com this compound belongs to the triphenylethylene (B188826) family of SERMs, and its rigid three-dimensional structure, conferred by the chroman ring, is crucial for its interaction with estrogen receptors. taylorandfrancis.com The initial development of this compound involved the synthesis of various diaryl-benzo- and naphtha-furans, indoles, and chromans to identify the optimal scaffold for post-coital contraceptive activity. imrpress.com These extensive SAR studies led to the selection of the specific trans-chroman derivative that is now known as this compound. imrpress.com Further SAR investigations have explored how modifications to the peripheral functional groups and the core structure impact its potency and tissue selectivity. researchgate.net For instance, molecular modeling studies have been employed to predict the binding energies of this compound and its analogues to target proteins, providing insights for the rational design of more potent derivatives. acs.orgresearchgate.netutrgv.edunih.gov

Development of Advanced Delivery Systems in Preclinical Context

To enhance the therapeutic efficacy and targeted delivery of this compound, researchers have been exploring advanced drug delivery systems, particularly polymeric nanoparticles. These nanoformulations aim to improve the bioavailability, stability, and cellular uptake of the drug.

Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable and biocompatible polymer, has been extensively used to encapsulate this compound. nih.govdovepress.comresearchgate.net The resulting PLGA-ormeloxifene nanoparticles (PLGA-ORM NPs) are typically prepared using techniques like nano-precipitation. nih.govnih.gov These nanoparticles generally exhibit a particle size of around 100 nm, which is considered ideal for accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.govbiotechniques.com

Another class of polymers used for this compound delivery is Pluronics, which are triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). acs.orgacs.orgnih.govcore.ac.ukmdpi.com this compound-loaded Pluronic nanoformulations (ORMNFs) have been developed using polymers like Pluronic F127 and F68. acs.orgacs.orgnih.govcore.ac.uk These self-assembling micelles can effectively encapsulate this compound within their hydrophobic core. nih.gov The characteristics of these nanoformulations are detailed in the table below.

| Nanoformulation | Polymer | Preparation Technique | Particle Size (approx.) | Key Findings |

| PLGA-ORM NP | Poly(lactic-co-glycolic acid) | Nano-precipitation | ~100 nm nih.govnih.gov | Enhanced tumor accumulation via EPR effect. nih.govnih.govbiotechniques.com |

| ORMNF | Pluronic F127, Pluronic F68 | Solvent Evaporation | ~50-120 nm acs.orgnih.gov | Improved nanoparticle characteristics and enhanced cellular uptake. acs.orgacs.orgcore.ac.uk |

A significant advantage of nanoformulations is their ability to enhance the cellular uptake of the encapsulated drug. Studies have shown that both PLGA-ORM NPs and ORMNFs exhibit enhanced internalization into cancer cells compared to free this compound. nih.govdovepress.comacs.orgacs.orgcore.ac.uk This uptake is often dose- and energy-dependent and occurs through endocytosis-mediated pathways. dovepress.comnih.govuthsc.edu Furthermore, PLGA-ORM NPs have demonstrated the ability to escape lysosomal degradation, leading to efficient release of the drug into the cytosol. nih.govnih.gov

The stability of these nanoformulations is a critical factor for their potential clinical translation. PLGA-ORM formulations have shown good stability in human serum for up to 48 hours. dovepress.comresearchgate.netnih.gov Similarly, Pluronic-based nanoformulations have demonstrated high compatibility and stability with serum albumin. acs.orgnih.govcore.ac.uk These stability studies are crucial for ensuring that the nanoparticles remain intact in the bloodstream and can effectively deliver their payload to the target site.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Systems

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models have been instrumental in characterizing the absorption and distribution profile of ormeloxifene. Following oral administration in rats, this compound is absorbed, with the maximum plasma concentration being reached at different times depending on the study. One study in adult female rats receiving a single oral dose of 12.5 mg/kg reported the maximum plasma concentration of 210 ng/ml was achieved after 12 hours. nih.gov

Investigations into the distribution of this compound reveal that it is widely distributed throughout the body tissues. psu.edu Studies in rats have shown that well-perfused organs such as the liver, lungs, and spleen tend to accumulate higher concentrations of this compound compared to less perfused organs like the pancreas and muscle. nih.gov Notably, high concentrations of the drug and its primary active metabolite are also found in the spleen, lungs, uterus, and adipose tissues. nih.gov An important observation is that the concentration of this compound in tissues is consistently higher than in plasma. nih.gov

Whole-body autoradiography studies in rats using radiolabeled levthis compound (B1675178), the l-enantiomer (B50610) of this compound, demonstrated a similar pattern of distribution. psu.edu The radioactivity was distributed throughout the body tissues, and the concentrations in the tissues increased in a dose-proportional manner. psu.edu

Table 1: this compound Distribution in Rat Tissues

| Organ/Tissue | Relative Concentration |

|---|---|

| Liver | High |

| Lungs | High |

| Spleen | High |

| Uterus | High |

| Adipose Tissue | High |

| Pancreas | Low |

| Muscle | Low |

This table provides a qualitative summary of this compound distribution based on preclinical findings.

Metabolism Pathways and Metabolite Identification in Preclinical Systems (e.g., 7-desmethylated this compound)

The liver is the primary site for the metabolism of this compound following oral administration. nih.gov In vivo studies in rats have identified the major active metabolite as 7-desmethylated this compound. nih.govdrugbank.comnih.gov This metabolite is formed rapidly, with its presence detected within one hour of this compound administration, and its peak concentration is typically observed between 8 to 24 hours. nih.gov

Studies comparing the parent drug and its metabolite have consistently shown that the concentration of this compound in both plasma and tissues is invariably higher than that of 7-desmethylated this compound. nih.gov The half-life of this compound and its desmethylated metabolite in adult female rats is approximately 24 hours and 36 hours, respectively. nih.gov This indicates that rats and other lower animals appear to metabolize this compound more rapidly than humans. nih.gov

Further research on levthis compound in rats has shown that the majority of the drug is excreted as norlevthis compound, which is the 7-desmethyl metabolite, after undergoing phase II metabolism to form glucuronides that are then excreted into the bile. psu.edu

Table 2: Key Metabolites of this compound in Preclinical Systems

| Parent Compound | Primary Metabolite | Metabolic Reaction |

|---|---|---|

| This compound | 7-desmethylated this compound | Demethylation |

| Levthis compound | Norlevthis compound | Demethylation, Glucuronidation |

Excretion Mechanisms in Animal Models

Preclinical studies have established that the primary route of excretion for this compound and its metabolites is through the feces. nih.govdrugbank.comnih.gov Research in rats demonstrated that after administration of radiolabeled levthis compound, the majority of the dose was recovered in the feces. psu.edu In one study, mean fecal excretion accounted for 68.5% to 64.1% of the administered dose within the first 48 hours, reaching 96.8% to 96.1% by the end of 168 hours for low and high dose groups, respectively. psu.edu In contrast, urinary excretion was minimal, accounting for approximately 1.0% of the administered dose. psu.edu

The excretion was observed to be more rapid in male rats compared to female rats at both low and high dose levels. psu.edu The predominant form excreted is the 7-desmethyl metabolite, primarily as phase II glucuronide conjugates via biliary excretion. psu.edu Unchanged drug is also excreted, mainly within the first 24 hours, accounting for about 6% to 12% of the dose. psu.edu

Table 3: Excretion of Radiolabeled Levthis compound in Rats (168 hours post-dose)

| Excretion Route | Percentage of Administered Dose |

|---|---|

| Feces | 96.1% - 96.8% |

| Urine | ~1.0% |

Data represents combined male and female data at low (0.7 mg/kg) and high (50 mg/kg) doses. psu.edu

Preclinical Pharmacodynamic Markers and Biomarker Identification

The pharmacodynamic effects of this compound have been investigated in various preclinical models, leading to the identification of several potential biomarkers. As a selective estrogen receptor modulator (SERM), its primary mechanism involves modulating estrogen receptors in a tissue-specific manner. nih.gov

In the context of its contraceptive effect, this compound inhibits endometrial receptivity to the blastocyst, thereby preventing implantation. drugbank.comnih.gov This occurs without significantly affecting the hypothalamo-pituitary-ovarian axis, follicle maturation, or ovulation at contraceptive doses. drugbank.com However, at doses ten times the contraceptive dose, it may alter the hypothalamus-pituitary-ovarian response in rats. nih.gov

In cancer research models, this compound has demonstrated effects on several cellular pathways. In ovarian cancer cell lines, treatment with this compound led to decreased Akt phosphorylation and increased p53 phosphorylation. nih.gov It also modulated the expression and localization of cell cycle regulators such as p27, cyclin E, cyclin D1, and CDK2. nih.gov In pancreatic cancer cells, this compound treatment resulted in a decreased mitochondrial membrane potential and altered expression of apoptotic markers like PARP and Bcl-xl. acs.org For prostate cancer models, this compound was shown to inhibit oncogenic β-catenin signaling and the epithelial-to-mesenchymal transition (EMT) by affecting markers such as E-cadherin, N-cadherin, and Snail. aacrjournals.org

Studies in rats have also explored the impact of this compound on liver enzymes. It was found to inhibit aminopyrine-N-demethylase (AD), glucose-6-phosphate dehydrogenase (G-6-PDH), and glutathione-S-transferase (GST) in the liver. researchgate.net

Table 4: Potential Preclinical Pharmacodynamic Markers for this compound

| Model System | Marker | Effect |

|---|---|---|

| Ovarian Cancer Cells | Akt phosphorylation | Decrease |

| Ovarian Cancer Cells | p53 phosphorylation | Increase |

| Ovarian Cancer Cells | p27, Cyclin E, Cyclin D1, CDK2 | Modulation of expression/localization |

| Pancreatic Cancer Cells | Mitochondrial membrane potential | Decrease |

| Pancreatic Cancer Cells | PARP, Bcl-xl | Altered expression |

| Prostate Cancer Cells | β-catenin signaling | Inhibition |

| Prostate Cancer Cells | E-cadherin, N-cadherin, Snail | Modulation (EMT inhibition) |

| Rat Liver | Aminopyrine-N-demethylase (AD) | Inhibition |

| Rat Liver | Glucose-6-phosphate dehydrogenase (G-6-PDH) | Inhibition |

| Rat Liver | Glutathione-S-transferase (GST) | Inhibition |

Exploration of Novel Therapeutic Research Avenues Preclinical Focus

Anti-Cancer Research Potential (Mechanistic Studies)

Preclinical studies have highlighted the significant anti-cancer properties of ormeloxifene across a variety of cancer types, including breast, ovarian, prostate, pancreatic, cervical, and head and neck cancers. dovepress.comnih.govnih.govaacrjournals.org The anti-proliferative effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govexplorationpub.com

In the context of cancer cell signaling, this compound has been shown to modulate multiple pathways. For instance, in head and neck squamous cell carcinoma (HNSCC) cells, it inhibits the PI3K/mTOR pathway. nih.govexplorationpub.com In prostate cancer, this compound has been found to inhibit the oncogenic β-catenin signaling pathway and the epithelial-to-mesenchymal transition (EMT) process. aacrjournals.org EMT is a process that allows cancer cells to become more motile and invasive. This compound treatment has been observed to repress proteins such as N-cadherin, Slug, Snail, and vimentin, which are key players in EMT. aacrjournals.org

Furthermore, this compound can induce apoptosis through the intrinsic pathway, which involves the mitochondria. nih.govaacrjournals.org This is evidenced by its ability to decrease the mitochondrial membrane potential. nih.govnih.govaacrjournals.org The compound also influences the expression of proteins that regulate the cell cycle, leading to an arrest in the G0/G1 or G1-S phase. nih.govexplorationpub.comresearchgate.nete-century.us This is achieved by modulating the levels of proteins like p21, p27, cyclin D1, cyclin E, and CDK2. nih.govexplorationpub.comresearchgate.net

Interestingly, in HPV-positive cervical cancer cells, this compound has been shown to decrease the expression of the viral oncoproteins E6 and E7, which in turn restores the function of tumor suppressor proteins like p53 and Rb. aacrjournals.orgresearchgate.net

Recent research has also explored the use of this compound as a chemo-sensitizing agent. acs.org In hepatocellular carcinoma models, combining this compound with the chemotherapeutic drug sorafenib (B1663141) resulted in a synergistic inhibitory effect on cancer cells. aacrjournals.org Similarly, in preclinical models of advanced prostate cancer, this compound has been shown to augment the therapeutic response to enzalutamide (B1683756) by suppressing the expression of androgen receptor splice variant 7 (AR-V7), a known resistance mechanism. aacrjournals.org

Nanoformulations of this compound have been developed to enhance its therapeutic activity and targeted delivery to tumor cells. dovepress.comacs.org These formulations have demonstrated superior anti-cancer effects in pancreatic and cervical cancer cell lines compared to free this compound. dovepress.comacs.org

Table 1: Mechanistic Anti-Cancer Effects of this compound in Preclinical Studies

| Cancer Type | Key Mechanistic Findings | Affected Molecular Targets/Pathways |

|---|---|---|

| Pancreatic Cancer | Induces apoptosis, reduces colony-forming ability. acs.org | Decreased mitochondrial membrane potential. acs.org |

| Ovarian Cancer | Inhibits cell growth and induces apoptosis, even in cisplatin-resistant cells. nih.gov | Decreased Akt phosphorylation, increased p53 phosphorylation, modulation of p27, cyclin E, cyclin D1, and CDK2. nih.gov |

| Prostate Cancer | Inhibits epithelial-to-mesenchymal transition (EMT), induces apoptosis, and arrests cell cycle in G0-G1 phase. aacrjournals.org | Repression of N-cadherin, Slug, Snail, vimentin, MMPs; inhibition of β-catenin/TCF-4 activity; induction of pGSK3β. aacrjournals.org |

| Cervical Cancer | Inhibits cell growth, induces apoptosis, and causes G1-S phase cell cycle arrest. dovepress.comresearchgate.nete-century.us Downregulates HPV E6/E7 oncoproteins. aacrjournals.orgresearchgate.net | Decreased PI3K and Akt phosphorylation; modulation of p21, cyclin E, and Cdk2. researchgate.net Restoration of p53, Rb, and PTPN13 expression. aacrjournals.orgresearchgate.net Inhibition of Wnt/β-catenin signaling. e-century.us |

| Head and Neck Cancer | Inhibits cell proliferation by inducing apoptosis. nih.gov | Inhibition of PI3K/AKT/mTOR and STAT3 signaling pathways; induction of p21 and p27. nih.gov |

| Breast Cancer | Induces apoptosis and G0/G1 cell cycle arrest. nih.gov | Depolarization of mitochondrial membrane; enhanced expression of p21 and p27; downregulation of Cyclin-D1 and Cyclin-E. nih.gov |

| Hepatocellular Carcinoma | Acts as a chemo-sensitizing agent with sorafenib, enhancing apoptosis and inhibiting cell proliferation, invasion, and migration. aacrjournals.org | Downregulation of anti-apoptotic markers (Mcl-1, Bcl-2, Bcl-xl) and EMT markers (N-cadherin, snail, vimentin, MMPs). aacrjournals.org |

Role in Reproductive Biology Research (Mechanistic Studies)

In the field of reproductive biology, this compound's mechanism of action is primarily centered on its anti-estrogenic effects on the endometrium. patsnap.compatsnap.com It disrupts the normal development of the uterine lining, making it unreceptive to embryo implantation. patsnap.comdrugbank.comnih.gov This is achieved without significantly affecting the hormonal balance of the hypothalamo-pituitary-ovarian axis, ovulation, or the development of the pre-implantation embryo. drugbank.combioscientifica.com